molecular formula C9H11ClN2 B2512077 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine CAS No. 1537286-10-4

3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine

Cat. No.: B2512077
CAS No.: 1537286-10-4
M. Wt: 182.65
InChI Key: TZIYEYCBBSLOTC-UHFFFAOYSA-N
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Description

3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine is a heterocyclic compound that contains a pyridazine ring fused with a cyclopentane ring

Scientific Research Applications

3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with hydrazine hydrate, leading to the formation of the desired pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine: This compound is unique due to its specific structural features.

    Pyridazine Derivatives: Other pyridazine derivatives may have similar biological activities but differ in their structural properties.

    Cyclopentane-Fused Compounds: Compounds with a cyclopentane ring fused to other heterocycles may exhibit different reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of a pyridazine ring and a cyclopentane ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-9(2)4-3-6-5-7(10)11-12-8(6)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIYEYCBBSLOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC(=NN=C21)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537286-10-4
Record name 3-chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[c]pyridazine
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